molecular formula C11H9FO B1610563 1-Fluoro-5-methoxynaphthalene CAS No. 61735-55-5

1-Fluoro-5-methoxynaphthalene

Cat. No. B1610563
Key on ui cas rn: 61735-55-5
M. Wt: 176.19 g/mol
InChI Key: DCFMXBJYKIGVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07919628B2

Procedure details

A stirred mixture of 6.8 g of 5-amino-1-methoxynaphthalene, 57 ml THF and 74 ml of 48-50% HBF4 was cooled in an ice/salt bath. To the stirred suspension was added dropwise a solution of 3.00 g of sodium nitrite in 6 ml of water. The mixture was stirred at 0-5° C. for 30 minutes after which 300 ml of ether was added. The mixture was stirred at 0-5° C. for 45 minutes after which it was filtered and the residue washed three times with dry ether. The resulting dark red solid was air dried overnight to yield 12.2 g. The material was dissolved in 70 ml of 1-ethyl-3-methylimidazolium tetrafluoroborate and heated at 70-80° C. for 2 h (gas evolution was observed). The mixture was allowed to cool to room temperature, extracted twice with ether, washed with brine, dried (magnesium sulphate), filtered and concentrated to an oil. The material was dissolved in dichloromethane and flash chromatographed on silica gel, eluting with ethyl acetate/heptane to provide 2.08 g (30%) of 5-fluoro-1-methoxynaphthalene.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
reactant
Reaction Step One
Name
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[O:12][CH3:13].C1COCC1.[H+].[B-](F)(F)(F)[F:21].N([O-])=O.[Na+]>O.F[B-](F)(F)F.C([N+]1C=CN(C)C=1)C.CCOCC>[F:21][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[O:12][CH3:13] |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
NC1=C2C=CC=C(C2=CC=C1)OC
Name
Quantity
57 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
74 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
F[B-](F)(F)F.C(C)[N+]1=CN(C=C1)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0-5° C. for 45 minutes after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice/salt bath
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the residue washed three times with dry ether
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to yield 12.2 g
TEMPERATURE
Type
TEMPERATURE
Details
heated at 70-80° C. for 2 h (gas evolution was observed)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
flash chromatographed on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate/heptane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=C2C=CC=C(C2=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.